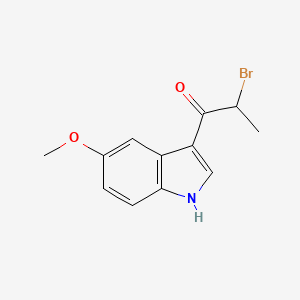

2-bromo-1-(5-methoxy-1H-indol-3-yl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-1-(5-methoxy-1H-indol-3-yl)propan-1-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry. This compound features a bromine atom, a methoxy group, and an indole moiety, making it a versatile intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(5-methoxy-1H-indol-3-yl)propan-1-one typically involves the bromination of 1-(5-methoxy-1H-indol-3-yl)propan-1-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to control the temperature and reaction time more precisely. The use of automated systems can also enhance the efficiency and yield of the synthesis process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom at the β-position of the ketone undergoes nucleophilic substitution with amines, thiols, and other nucleophiles.

Mechanistic Insight : The reaction proceeds via an SN2 pathway, where the nucleophile attacks the electrophilic β-carbon, displacing bromide. Steric hindrance from the indole ring influences reaction rates .

Transition Metal-Catalyzed Coupling Reactions

The bromine atom participates in cross-coupling reactions, enabling C–C and C–N bond formation.

Suzuki-Miyaura Coupling

| Substrate | Catalyst System | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80°C | 2-Aryl-1-(5-methoxyindol-3-yl)propan-1-one | 65–78% |

Key Finding : Electron-deficient boronic acids exhibit higher reactivity due to enhanced transmetallation efficiency.

Buchwald-Hartwig Amination

| Amine | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 4-Chlorophenethylamine | Pd₂(dba)₃, Xantphos | Toluene, 100°C | 2-(Phenethylamino)-1-(5-methoxyindol-3-yl)propan-1-one | 68% |

Friedel-Crafts Alkylation

The ketone group facilitates electrophilic aromatic substitution with electron-rich arenes.

| Arene | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 5-Methoxyindole | FeCl₃, Pd(OAc)₂ | MeOH, 60°C | 3-(5-Methoxyindol-3-yl)-1-(2-nitrophenyl)propan-1-one | 72% |

Mechanism : The ketone acts as an electrophile, activated by Lewis acids, forming a carbocation intermediate that reacts with indole at the C3 position .

Reduction Reactions

The ketone group is reduced to a secondary alcohol under mild conditions.

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C to rt | 2-Bromo-1-(5-methoxyindol-3-yl)propan-1-ol | 89% | |

| LiAlH₄ | THF, reflux | 2-Bromo-1-(5-methoxyindol-3-yl)propan-1-ol | 92% |

Note : Over-reduction of the bromide is avoided by using NaBH₄ at low temperatures.

Cyclization Reactions

Intramolecular cyclization forms indole-fused heterocycles, critical in medicinal chemistry.

| Base | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| DBU | DMF, 120°C | Pyrido[4,3-b]indole derivatives | 75% |

Application : These products exhibit neuroactive properties, making them candidates for antidepressant development .

Comparative Reactivity Analysis

The bromine atom’s position and electronic environment dictate reaction outcomes:

| Reaction Type | Reactivity Trend | Key Factor |

|---|---|---|

| Nucleophilic Substitution | 2° bromide > 1° bromide | Steric accessibility |

| Cross-Coupling | Electron-withdrawing groups enhance rates | Transmetallation efficiency |

| Friedel-Crafts | Electron-rich arenes > electron-poor arenes | Electrophilicity of ketone |

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of 2-bromo-1-(5-methoxy-1H-indol-3-yl)propan-1-one generally involves the bromination of indole derivatives followed by acylation processes. The compound's structure features a bromine atom, which can enhance its reactivity and biological activity. The presence of the methoxy group on the indole moiety contributes to its lipophilicity and potential interaction with biological targets.

Anticancer Activity

One of the most notable applications of this compound is its anticancer properties. Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that indole derivatives can inhibit the growth of prostate cancer cells, with specific compounds demonstrating IC50 values in the low micromolar range, indicating potent activity .

Table 1: Anticancer Activity of Related Indole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-Bromo-1-(5-methoxy-indole) | Prostate PC3 | 7.8 |

| Chalcone-based benzofuran | Prostate PC3 | 11.4 |

| Non-substituted indole | Cervical HeLa | 22.5 |

These findings suggest that modifications to the indole structure can significantly influence anticancer activity, making it a promising area for further research.

Neuropharmacological Potential

The compound has also been studied for its neuropharmacological effects. Indole derivatives are known to interact with serotonin receptors, which could lead to potential applications in treating mood disorders and anxiety . The methoxy group may enhance binding affinity to these receptors, warranting further investigation into its psychotropic properties.

Drug Design and Development

The unique structural features of this compound make it a valuable scaffold for drug development. Its ability to serve as a precursor for synthesizing more complex molecules can facilitate the design of new pharmacological agents targeting specific diseases .

Structure-Activity Relationship Studies

Investigating the structure-activity relationships (SAR) of this compound can provide insights into how modifications affect biological activity. Such studies are crucial in optimizing lead compounds for enhanced efficacy and reduced toxicity.

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

Case Study 1: Anticancer Screening

In a study evaluating various indole derivatives for anticancer activity, 2-bromo derivatives were found to exhibit superior cytotoxicity against prostate cancer cell lines compared to their non-brominated counterparts . This suggests that bromination may play a critical role in enhancing therapeutic efficacy.

Case Study 2: Neuropharmacological Assessment

Research assessing the interaction of indole derivatives with serotonin receptors indicated that compounds similar to 2-bromo-1-(5-methoxy-indole) could modulate serotonergic signaling pathways, suggesting potential applications in treating depression and anxiety disorders .

Mécanisme D'action

The mechanism of action of 2-bromo-1-(5-methoxy-1H-indol-3-yl)propan-1-one depends on its specific application. In biological systems, indole derivatives often interact with enzymes and receptors, modulating their activity. The bromine atom and methoxy group can influence the compound’s binding affinity and specificity towards its molecular targets. The indole moiety is known to interact with various biological pathways, including those involved in cell signaling and gene expression.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(5-Methoxy-1H-indol-3-yl)propan-1-one: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

2-Chloro-1-(5-methoxy-1H-indol-3-yl)propan-1-one: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

1-(5-Methoxy-1H-indol-3-yl)ethanone: Shorter carbon chain, which can influence its physical and chemical properties.

Uniqueness

2-Bromo-1-(5-methoxy-1H-indol-3-yl)propan-1-one is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful compound in scientific research.

Activité Biologique

2-Bromo-1-(5-methoxy-1H-indol-3-yl)propan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H16BrNO2 with a molecular weight of approximately 310.19 g/mol. The compound features a bromine atom, a methoxy group, and an indole moiety, which contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds containing bromine in their structure often exhibit enhanced antimicrobial properties. For instance, studies have shown that similar indole derivatives with bromine substitutions demonstrate significant activity against various pathogens, including Staphylococcus aureus and Candida albicans. In particular, the introduction of a bromine atom can lead to a notable decrease in the minimum inhibitory concentration (MIC), enhancing efficacy against resistant strains .

Anticancer Activity

The indole framework is well-known for its anticancer properties. Compounds similar to this compound have been investigated for their ability to induce apoptosis in cancer cells. For example, studies involving related indole derivatives have shown that they can inhibit cell proliferation and induce cell cycle arrest in melanoma cells through mechanisms involving mitochondrial dysfunction and modulation of key cell cycle proteins .

Synthesis Methods

The synthesis of this compound typically involves bromination reactions of indole derivatives followed by acylation processes. These synthetic routes are crucial for producing the compound in sufficient yields for biological testing.

Case Studies and Research Findings

Several studies have highlighted the biological activities of indole derivatives:

- Antimicrobial Evaluation : A study demonstrated that the introduction of bromine into indole structures significantly improved antimicrobial efficacy against Staphylococcus aureus, with MIC values dropping dramatically compared to non-brominated counterparts .

- Anticancer Mechanisms : Research on related compounds has indicated that they can trigger apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways, leading to cell death .

- Comparative Studies : Comparative analyses with other halogenated compounds have shown that brominated indoles generally exhibit superior activity against both bacterial and fungal pathogens due to their enhanced reactivity and ability to interact with biological targets effectively .

Propriétés

IUPAC Name |

2-bromo-1-(5-methoxy-1H-indol-3-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2/c1-7(13)12(15)10-6-14-11-4-3-8(16-2)5-9(10)11/h3-7,14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZNLOKJCYMXMBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CNC2=C1C=C(C=C2)OC)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.